molecular formula C19H27BO5 B13055363 Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13055363
M. Wt: 346.2 g/mol
InChI Key: YELQULDJFGKQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, a cyclopentyloxy group, and a dioxaborolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Cyclopentyloxy Group: The next step is the substitution reaction where the hydroxyl group on the benzoate ester is replaced with a cyclopentyloxy group using cyclopentanol and a suitable base.

    Attachment of the Dioxaborolan Moiety: The final step involves the formation of the dioxaborolan ring through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyclopentyloxy group can be replaced with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The dioxaborolan moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Cyclopentanol, bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, aryl halides, and bases like potassium phosphate.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Unique due to its combination of ester, cyclopentyloxy, and dioxaborolan groups.

    Methyl 3-(cyclopentyloxy)-5-bromobenzoate: Lacks the dioxaborolan moiety, limiting its use in coupling reactions.

    Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate ester.

Uniqueness

The presence of the dioxaborolan moiety in this compound makes it particularly valuable for Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H27BO5

Molecular Weight

346.2 g/mol

IUPAC Name

methyl 3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H27BO5/c1-18(2)19(3,4)25-20(24-18)14-10-13(17(21)22-5)11-16(12-14)23-15-8-6-7-9-15/h10-12,15H,6-9H2,1-5H3

InChI Key

YELQULDJFGKQJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.